Ammonium perfluorovalerate is a synthetic compound belonging to the family of perfluorinated carboxylic acids. It is characterized by a perfluorinated carbon chain with five carbon atoms, terminating in a carboxylate group, and is typically encountered as an ammonium salt. The molecular formula for ammonium perfluorovalerate is , with a molecular weight of approximately 281.08 g/mol. This compound exhibits unique properties due to the presence of fluorine atoms, which impart high stability and resistance to degradation, making it useful in various industrial applications.
Ammonium perfluorovalerate can be synthesized through various methods:
Ammonium perfluorovalerate has several notable applications:
Research on interaction studies involving ammonium perfluorovalerate primarily focuses on its behavior in biological systems and environmental contexts. Key findings include:
Ammonium perfluorovalerate shares similarities with other perfluorinated compounds, particularly those within the same family. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ammonium perfluorobutanoate | C4F9NO2 | Shorter carbon chain; more volatile |
| Ammonium perfluorpentanoate | C5F11NO2 | Similar structure; slightly different properties |
| Ammonium perfluorohexanoate | C6F13NO2 | Longer carbon chain; different environmental behavior |
| Ammonium perfluorooctanoate | C8F17NO2 | Greater persistence; higher bioaccumulation potential |
Ammonium perfluorovalerate stands out due to its intermediate chain length among the short-chain perfluoroalkyl substances, balancing volatility and stability while maintaining significant surface-active properties.
Ammonium perfluorovalerate, systematically named ammonium 2,2,3,3,4,4,5,5,5-nonafluoropentanoate, is a perfluorinated carboxylic acid salt with the molecular formula C5H4F9NO2 and a molecular weight of 281.08 g/mol [1] [2]. This compound consists of a perfluorinated pentyl chain bonded to a carboxylate group, which forms an ionic pair with an ammonium cation (NH4+) [3]. The synthesis of this compound involves multiple strategic approaches that have been developed and refined over decades of research in organofluorine chemistry [4].
The most straightforward and widely employed method for synthesizing ammonium perfluorovalerate is through the neutralization of perfluorovaleric acid (perfluoropentanoic acid) with ammonia or ammonium-containing reagents [5] [6]. This approach follows classical acid-base chemistry principles but requires specific considerations due to the unique properties of perfluorinated compounds [4].
The direct neutralization method involves the reaction of perfluorovaleric acid with ammonium hydroxide in an aqueous medium [6]. The reaction proceeds according to the following equation:
C4F9COOH + NH4OH → C4F9COONH4 + H2O
This reaction is typically conducted at controlled temperatures between 0-25°C to prevent potential side reactions and ensure complete neutralization [6] [5]. The process requires careful pH monitoring, with optimal results achieved at pH 7-8 [7]. The reaction is exothermic, necessitating controlled addition of the ammonium hydroxide solution to the perfluorovaleric acid under constant stirring [6].
An alternative neutralization approach utilizes ammonium carbonate as the ammonia source [6]. This method offers advantages in terms of reaction control and product purity:
2C4F9COOH + (NH4)2CO3 → 2C4F9COONH4 + CO2 + H2O
The reaction is typically conducted in aqueous solution at temperatures between 20-40°C [6]. The evolution of carbon dioxide during the reaction serves as a visual indicator of reaction progress [6]. This method typically yields ammonium perfluorovalerate with purities exceeding 95% [2].
Research has demonstrated that the choice of solvent significantly impacts the efficiency of the neutralization process and the purity of the resulting ammonium perfluorovalerate [6]. Table 1 summarizes the effect of different solvent systems on the neutralization of perfluorovaleric acid with ammonia.
| Solvent System | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Water | 20-25 | 1-2 | 85-90 | 92-95 |
| Methanol/Water (1:1) | 15-20 | 0.5-1 | 88-92 | 94-96 |
| Ethanol/Water (1:1) | 15-20 | 0.5-1 | 87-91 | 93-95 |
| Hydrocarbon solvent | 20-25 | 2-3 | 92-96 | 96-98 |
The use of hydrocarbon solvents (such as hexane, heptane, or octane) has been found particularly advantageous as the ammonium perfluorovalerate salt precipitates readily from these non-polar media, facilitating separation and purification [6]. The optimal hydrocarbon solvent contains 5-15 carbon atoms, with the amount typically being 200-600% by weight based on the perfluorovaleric acid starting material [6].
Electrochemical methods represent a significant advancement in the synthesis of perfluorinated compounds, including ammonium perfluorovalerate [4] [8]. These approaches offer advantages in terms of reaction control, environmental impact, and the ability to produce high-purity products [9] [10].
Electrochemical fluorination is a fundamental process for producing perfluorinated carboxylic acids, which serve as precursors to their ammonium salts [4]. The process involves the replacement of hydrogen atoms with fluorine atoms through an electrochemical reaction in anhydrous hydrogen fluoride [4] [8].
For the synthesis of perfluorovaleric acid, the starting material is typically valeric acid (pentanoic acid) or its derivatives [4]. The electrochemical fluorination proceeds according to the following reaction:
CH3(CH2)3COOH + 10HF → C4F9COOH + 10H2
The reaction is conducted in an electrochemical cell with a nickel anode and a voltage of 4.5-6.0 V [8]. The current density typically ranges from 0.1-0.5 A/cm² [8]. The process requires careful temperature control, usually between 0-10°C, to minimize side reactions and maximize yield [4] [8].
Following the electrochemical fluorination, the resulting perfluorovaleric acid is isolated and subsequently neutralized with ammonia to form ammonium perfluorovalerate [4] [6]. This two-step process typically achieves overall yields of 60-75% [4].
Research has demonstrated that the choice of electrode material significantly impacts the efficiency and selectivity of the electrochemical fluorination process [9] [10]. Table 2 summarizes the effect of different electrode materials on the electrochemical synthesis of perfluorovaleric acid.
| Electrode Material | Current Efficiency (%) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|
| Nickel | 80-85 | 85-90 | 75-80 | [8] |
| Platinum | 75-80 | 80-85 | 70-75 | [10] |
| Lead dioxide | 85-90 | 90-95 | 80-85 | [9] |
| Cerium-doped lead dioxide | 90-95 | 95-98 | 85-90 | [9] [10] |
Cerium-doped modified porous nanocrystalline lead dioxide film electrodes have shown particularly promising results for the electrochemical processing of perfluorinated carboxylic acids [9] [10]. These electrodes facilitate the mineralization of perfluorinated compounds through a mechanism involving Kolbe decarboxylation followed by reaction with hydroxyl radicals [10].
Recent advancements in electrochemical synthesis have led to the development of continuous flow systems for the production of perfluorinated compounds [11] [12]. These systems offer advantages in terms of scalability, process control, and safety [11].
In a typical continuous flow setup, the starting material (valeric acid or its derivatives) is continuously fed into an electrochemical reactor along with anhydrous hydrogen fluoride [11]. The electrochemical fluorination occurs as the mixture passes through the reactor, with the product being continuously collected at the outlet [11] [12].
The continuous flow approach allows for precise control of reaction parameters, including residence time, current density, and temperature [11]. This results in improved product consistency and reduced formation of byproducts [11] [12]. Yields of perfluorovaleric acid exceeding 85% have been reported using optimized continuous flow systems [11].
The production of analytical-grade ammonium perfluorovalerate requires rigorous purification to remove impurities, including unreacted starting materials, byproducts, and inorganic contaminants [13] [14]. Several complementary techniques have been developed to achieve the high purity levels required for analytical applications [13] [15].
Recrystallization is a fundamental purification technique for ammonium perfluorovalerate, exploiting differences in solubility between the target compound and impurities [16]. The process involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystallization of the purified compound [16].
For ammonium perfluorovalerate, effective recrystallization solvents include water-alcohol mixtures (methanol/water or ethanol/water) and acetone-water systems [17] [16]. The optimal recrystallization protocol typically involves:
Multiple recrystallization cycles may be necessary to achieve analytical-grade purity, with each cycle typically resulting in 85-90% recovery of the target compound [16]. The purity can be monitored between cycles using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy [14].
Chromatographic techniques offer powerful approaches for the purification of ammonium perfluorovalerate, particularly for achieving the highest levels of purity required for analytical standards [18] [14].
Ion exchange chromatography is particularly effective for purifying ammonium perfluorovalerate due to its ionic nature [19] [20]. Anion exchange resins can be used to separate the perfluorovalerate anion from other anionic impurities, followed by conversion back to the ammonium salt [20]. The process typically employs a gradient elution system based on water, acetonitrile, and ammonium carbonate, which allows for the variation of pH, polarity, and ion exchange elution power under conditions compatible with electrospray ionization mass spectrometry (ESI-MS) [20].
High-performance liquid chromatography (HPLC) with reversed-phase columns provides another effective approach for purifying ammonium perfluorovalerate [18] [14]. The optimal separation conditions typically involve:
The Hypersil GOLD PFP column has demonstrated particularly effective separation of perfluorinated compounds, including perfluorovalerate derivatives, due to its ability to provide dipole-dipole, π-π, charge transfer, and ion-exchange interactions with the analytes [18].
Liquid-liquid extraction and solid-phase extraction (SPE) techniques serve as valuable complementary approaches for the purification of ammonium perfluorovalerate [13] [21].
Liquid-liquid extraction exploits the differential solubility of ammonium perfluorovalerate and impurities in immiscible solvents [13]. For purification of ammonium perfluorovalerate, an effective approach involves:
Solid-phase extraction offers an alternative approach with advantages in terms of efficiency and solvent consumption [21] [22]. Effective SPE sorbents for purifying perfluorinated compounds include:
A 100-fold preconcentration can be achieved using solid-phase extraction with C18 Sep-PAK sorbents, resulting in detection limits in the range of 43-75 parts per trillion for perfluorinated carboxylic acids [14].
Ammonium perfluorovalerate exhibits distinct solubility characteristics that reflect its dual ionic-fluorinated nature. The compound demonstrates high solubility in polar solvents, particularly water, due to the presence of the ammonium cation and carboxylate anion [1]. This behavior aligns with fundamental solubility principles where ammonium salts are generally highly water-soluble [2].
The solubility behavior in polar media is governed by the electrostatic interactions between the ionic components and polar solvent molecules. The ammonium cation (NH₄⁺) forms hydrogen bonds with water molecules, while the perfluorinated carboxylate anion interacts through ion-dipole forces [3]. Unlike conventional hydrocarbon carboxylates, the perfluorinated chain contributes to the compound's unique solvation properties due to the strong electronegativity of fluorine atoms [1].
| Medium Type | Solubility | Mechanism |
|---|---|---|
| Water | High | Ion-dipole interactions, hydrogen bonding [3] |
| Methanol | High (expected) | Similar to water, enhanced by fluorophilic interactions |
| Ethanol | Moderate-High (expected) | Reduced hydrogen bonding capacity |
| Acetone | Low (expected) | Limited ion-dipole interactions |
| Hexane | Very Low | Incompatible with ionic structure |
In nonpolar media, ammonium perfluorovalerate shows limited solubility due to the unfavorable interactions between the ionic components and nonpolar solvents. The principle "like dissolves like" applies, where the ionic character of the compound prevents dissolution in hydrocarbon solvents [4]. However, the perfluorinated chain may provide some compatibility with fluorinated organic solvents, though this remains largely unexplored in the literature.
The critical micelle concentration for ammonium perfluorovalerate is estimated to be significantly lower than conventional hydrocarbon surfactants but higher than longer-chain perfluorinated compounds. Based on analogous perfluorinated surfactants, the CMC is estimated at 50-80 mM, compared to 26.5 mM for the longer-chain perfluorooctanoate [5]. This difference reflects the shorter perfluorinated chain length, which reduces hydrophobic interactions necessary for micelle formation.
The thermal decomposition of ammonium perfluorovalerate follows kinetic patterns characteristic of perfluorinated ammonium salts. Based on detailed kinetic studies of ammonium perfluorooctanoate, the decomposition mechanism involves first-order kinetics with specific activation parameters [6].
The decomposition process initiates with proton transfer from the ammonium cation to the carboxylate group, followed by elimination reactions that break the carbon-fluorine bonds [7]. The kinetic parameters for ammonium perfluorooctanoate provide a foundation for understanding the expected behavior of ammonium perfluorovalerate:
For ammonium perfluorovalerate, the shorter perfluorinated chain suggests slightly lower activation energy requirements, estimated at 140-160 kJ/mol. This reduction reflects the decreased stability of the shorter perfluorinated chain compared to the octanoate analog [8].
The thermal decomposition follows a multi-stage process:
The half-life at elevated temperatures is remarkably short. At 350°C, the estimated half-life is less than 0.2 seconds, similar to APFO [6]. This rapid decomposition has significant implications for industrial processing and waste treatment applications.
| Temperature (°C) | Half-life (estimated) | Decomposition Rate |
|---|---|---|
| 180 | ~30 minutes | Slow |
| 200 | ~5 minutes | Moderate |
| 250 | ~30 seconds | Fast |
| 300 | ~2 seconds | Very Fast |
The kinetic mechanism involves concerted elimination rather than stepwise processes, as evidenced by the relatively low activation entropy values [6]. This mechanism is consistent with the high bond strength of carbon-fluorine bonds (>485 kJ/mol), which require significant energy input for cleavage [1].
Ammonium perfluorovalerate exhibits exceptional interfacial activity characteristic of perfluorinated surfactants. The compound's ability to reduce surface tension stems from its amphiphilic structure, where the perfluorinated chain provides a hydrophobic domain while the carboxylate-ammonium head group offers hydrophilic character [9].
The surface tension reduction capability is expected to be significant, though less pronounced than longer-chain perfluorinated analogs. Based on structure-activity relationships for perfluorinated carboxylates, ammonium perfluorovalerate should achieve surface tensions of 25-30 mN/m at the critical micelle concentration, compared to 17-20 mN/m for perfluorooctanoate [10] [9].
The interfacial activity mechanism involves several key processes:
| Interfacial Property | Perfluorovalerate (C5) | Perfluorooctanoate (C8) | Hydrocarbon C5 |
|---|---|---|---|
| Surface Tension (mN/m) | 25-30 (estimated) | 17-20 | 35-40 |
| Area per molecule (Ų) | 35-40 (estimated) | 28-32 | 45-50 |
| Packing efficiency | High | Very High | Moderate |
The pH dependence of interfacial activity follows patterns established for perfluorinated carboxylic acids. The compound exhibits maximum surface activity at pH values below the surface pKa (estimated at 2.5-3.0), where both protonated and deprotonated forms coexist [9] [13]. Above the equivalence point, complete ionization reduces interfacial activity due to increased hydrophilicity of the carboxylate form.
Micelle formation occurs at concentrations estimated between 50-80 mM, forming small aggregates with aggregation numbers of 5-8 molecules per micelle [14]. These "mini-micelles" are characteristic of perfluorinated surfactants and reflect the unique packing constraints imposed by the fluorinated chains [15].
The surface excess concentration at the air-water interface is estimated at 4.0 × 10⁻⁶ mol/m², indicating efficient packing of molecules at the interface [16]. This high surface activity enables significant reduction in interfacial tension even at relatively low concentrations.
Wetting properties are enhanced by the fluorinated nature of the compound. The perfluorinated chain provides excellent spreading characteristics on both hydrophobic and hydrophilic surfaces, making ammonium perfluorovalerate effective for applications requiring enhanced wetting and penetration [17].